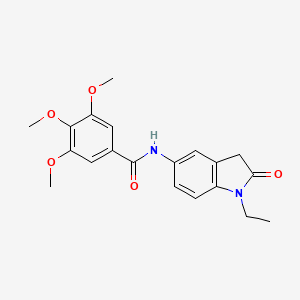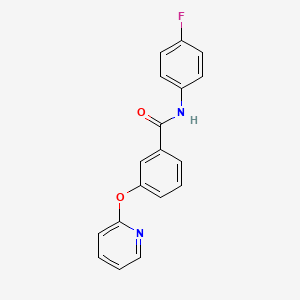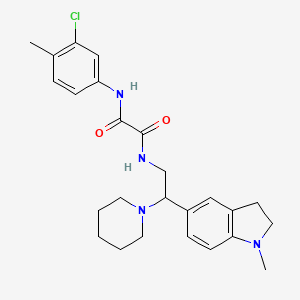
N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific structural data for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has highlighted the synthesis and chemistry of related compounds, demonstrating potential antitumor activities. For instance, studies on imidazotetrazines, closely related to the chemical structure , have shown curative activity against leukemia, suggesting that similar compounds could act as prodrugs for cancer treatment (Stevens et al., 1984).
Inhibition of Gene Expression
Further investigations into related compounds have revealed their role in inhibiting NF-kappaB and AP-1 gene expression, which are critical pathways in inflammatory and immune responses. This points towards the potential for developing new therapeutic agents targeting various diseases (Palanki et al., 2000).
Antimicrobial and Antitumor Potentials
Another study focused on the synthesis of N-arylpyrazole-containing enaminones, leading to compounds with significant antimicrobial and antitumor activities. This underscores the versatility of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide derivatives in creating potent pharmaceutical agents (Riyadh, 2011).
Synthetic Methodologies
Research has also delved into the development of efficient synthetic methodologies for creating oxazoles and triazoles, which are key intermediates in pharmaceutical chemistry. These studies provide valuable insights into the synthesis of complex molecules, including those related to N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (Kumar et al., 2012).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biological testing and experimentation. Unfortunately, specific data on the mechanism of action for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is not available in the literature .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards .
Eigenschaften
IUPAC Name |
N-(2-chloro-5-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFIOKNJNNXJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(methylthio)benzamide](/img/structure/B2565756.png)
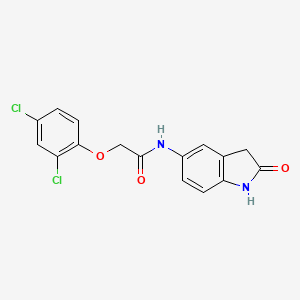
![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
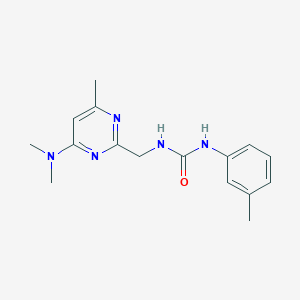
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)
